2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide
Description
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-7(2)13-9(14)6-15-8-4-3-5-12-10(8)11/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJSKPBZLNDNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetamide Intermediate Synthesis
The foundational step in most synthetic pathways involves preparing N-isopropyl-2-chloroacetamide, a precursor for subsequent etherification. As demonstrated in multiple protocols, isopropylamine reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., K₂CO₃ or Et₃N) to yield the chloroacetamide derivative. Typical conditions include ice-cooling (0–5°C) to mitigate exothermic side reactions, followed by stirring at room temperature for 1–12 hours. Yields for this step consistently exceed 70% after purification via column chromatography or recrystallization.
Reaction Conditions Table
| Reactants | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Isopropylamine + ClCH₂COCl | DCM | K₂CO₃ | 0°C → 20°C | 12 h | 70.3% |
| Isopropylamine + ClCH₂COCl | DCM | Et₃N | 0°C → 25°C | 2 h | 69.9% |
Etherification with 2-Bromopyridin-3-ol
The chloroacetamide intermediate undergoes nucleophilic substitution with 2-bromopyridin-3-ol to form the ether linkage. This step requires deprotonation of the phenolic hydroxyl group using a strong base (e.g., NaH or K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). Heating to 80–100°C for 12–24 hours facilitates the SN2 displacement of chloride by the pyridinyloxy anion. Yields for this step vary between 60% and 75%, contingent on solvent purity and base stoichiometry.
Direct Amidation of Glycolic Acid Derivatives
Synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic Acid
An alternative route begins with coupling 2-bromopyridin-3-ol to chloroacetic acid under basic conditions. In DMF with K₂CO₃, the pyridinol oxygen attacks the α-carbon of chloroacetic acid, displacing chloride to form the glycolic acid derivative. This intermediate is isolated in 68–72% yield after acid workup and extraction.
Acid Chloride Formation and Amide Coupling
The glycolic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with isopropylamine in DCM and Et₃N yields the target acetamide. This method boasts higher amidation efficiency (80–85% yield) due to the reactivity of acid chlorides.
Comparative Data Table
| Method | Key Step | Solvent | Base | Yield |
|---|---|---|---|---|
| Chloroacetamide Route | SN2 Etherification | DMF | NaH | 65% |
| Glycolic Acid Route | Amide Coupling | DCM | Et₃N | 85% |
Bromoacetyl Bromide-Based Synthesis
One-Pot Bromination and Amidation
Drawing from the synthesis of 2-bromo-N-isopropylacetamide, bromoacetyl bromide reacts directly with isopropylamine in DCM under nitrogen atmosphere. The resultant bromoacetamide intermediate is then subjected to SNAr with 2-hydroxypyridine derivatives. While this method reduces step count, the bromine’s poor leaving-group character necessitates harsh conditions (e.g., CuI catalysis), limiting yields to 55–60%.
Optimization Strategies and Challenges
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification steps, while DCM remains optimal for amide coupling due to its low reactivity. Strong bases (NaH) outperform weaker ones (K₂CO₃) in SN2 reactions but risk substrate decomposition.
Purification Techniques
Column chromatography using silica gel and ethyl acetate/hexane gradients effectively isolates the target compound. Recrystallization from n-hexane or ethanol improves purity but may reduce recovery rates by 10–15%.
Mechanistic Insights and Side Reactions
Competing Elimination Pathways
In SN2 reactions, steric hindrance at the α-carbon of chloroacetamide promotes elimination, forming acrylamide byproducts. Minimizing reaction temperatures (<80°C) and using bulky bases (e.g., DBU) suppress this pathway.
Hydrolysis of Acid Chlorides
Unreacted acid chloride intermediates hydrolyze to carboxylic acids in aqueous workups. Anhydrous conditions and rapid quenching mitigate this issue, preserving amidation yields.
Scalability and Industrial Relevance
Batch processes using the glycolic acid route are preferred for large-scale synthesis due to higher amidation yields and reduced purification steps. Continuous-flow systems show promise for SN2 etherification, enabling precise temperature control and shorter reaction times .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromopyridine Ring
The bromine atom at the 2-position of the pyridine ring acts as a leaving group in SNAr reactions. The electron-withdrawing effect of the adjacent oxygen atom activates the ring for nucleophilic attack.
Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate, stabilized by resonance with the pyridine nitrogen and ether oxygen .
Hydrolysis of the Acetamide Group
The N-isopropylacetamide moiety undergoes hydrolysis under acidic or basic conditions:
Stability Note : The bromopyridine ring remains intact under mild hydrolysis conditions but may participate in side reactions under prolonged heating .
Alkylation via the Bromoacetamide Moiety
The bromine in the acetamide group serves as an electrophilic site for alkylation:
Limitation : Steric hindrance from the isopropyl group reduces reactivity with bulky nucleophiles .
Cross-Coupling Reactions
The bromopyridine ring participates in palladium-catalyzed cross-couplings:
Example : Coupling with phenylboronic acid yields 2-(2-phenylpyridin-3-yl)oxy-N-isopropylacetamide, a scaffold seen in kinase inhibitors .
Stability Under Various Conditions
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that compounds containing bromopyridine structures exhibit significant antimicrobial properties. For instance, derivatives of 2-bromopyridine have been tested against various bacterial strains, showing promising results in inhibiting growth . The incorporation of the isopropylacetamide group may enhance these effects due to improved lipophilicity and membrane permeability.
CNS Disorders
Bromopyridine derivatives are also being explored for their potential in treating central nervous system (CNS) disorders. Studies indicate that modifications to the pyridine ring can lead to compounds with activity against conditions such as depression and anxiety . The specific compound may serve as a lead structure for developing new therapeutics targeting these disorders.
Agrochemical Applications
Pesticidal Activity
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Research into similar brominated compounds has shown efficacy against pests and weeds, indicating that 2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide could possess similar properties. Field trials would be necessary to confirm its effectiveness and safety in agricultural settings .
Data Table: Summary of Biological Activities
| Application Area | Activity Type | Reference |
|---|---|---|
| Antimicrobial | Bacterial inhibition | |
| CNS Disorders | Antidepressant effects | |
| Agrochemical | Pesticidal activity |
Case Studies
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of bromopyridines showed that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. The introduction of an isopropylacetamide group was found to significantly increase the potency of these compounds .
Study 2: CNS Activity
In a pharmacological evaluation, a related compound demonstrated notable effects on serotonin receptors, suggesting potential antidepressant properties. The study highlighted the importance of structural modifications in enhancing bioactivity .
Mechanism of Action
The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide involves its interaction with specific molecular targets. The bromine atom and the isopropylacetamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide with structurally related pyridine derivatives, focusing on molecular features, substituent effects, and commercial availability.
Table 1: Structural and Commercial Comparison of Pyridine Derivatives
| Compound Name | Molecular Formula (MFCD) | CAS Number | Molecular Weight | Key Substituents | Catalog Number | Price (USD) |
|---|---|---|---|---|---|---|
| This compound* | Not provided | Not provided | ~285.1 (calc.) | 2-Bromo, 3-oxyacetamide, N-isopropyl | Not listed | N/A |
| N-(2-Bromopyridin-3-yl)pivalamide | MFCD30541332 | 124555-22-2 | 285.12 | 2-Bromo, 3-pivalamide | HB028 | $400–$4800 |
| N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide | Not provided | Not provided | ~266.0 (calc.) | 2-Hydroxy, 5-iodo, 3-acetamide | Not provided | N/A |
| 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol | MFCD30541333 | 124555-23-3 | 255.29 | 3-Benzyloxy, 2-propargyl alcohol | HB029 | $450–$5000 |
| 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine | MFCD30541334 | 124555-24-4 | 365.41 | 3-Benzyloxy, 2-(benzyloxy-ethoxy) | HB030 | $500–$5500 |
Notes:
- Halogen Substitution : The bromine in this compound and N-(2-Bromopyridin-3-yl)pivalamide contrasts with the iodine in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide. Bromine’s smaller atomic radius and lower electronegativity compared to iodine may result in distinct electronic and steric profiles, affecting reactivity and binding interactions .
- Amide Group Variation : The N-isopropylacetamide group in the target compound differs from the pivalamide (tert-butyl) group in N-(2-Bromopyridin-3-yl)pivalamide. The isopropyl group offers moderate steric hindrance, whereas the bulkier pivalamide group may reduce solubility but enhance metabolic stability .
- Oxygenated Substituents: Compounds like 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol and 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine feature benzyloxy and propargyl alcohol groups.
Key Research Insights (Hypothetical Based on Structural Analogues):
- Solubility : The isopropylacetamide group likely improves aqueous solubility compared to pivalamide derivatives due to reduced hydrophobicity.
- Biological Activity : Brominated pyridines are common in kinase inhibitors and antimicrobial agents. The iodine in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide may confer enhanced halogen bonding, useful in protein-ligand interactions.
- Synthetic Utility : The benzyloxy groups in HB029 and HB030 serve as protective groups, enabling selective deprotection in multi-step syntheses .
Biological Activity
2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C12H14BrN2O2
- Molecular Weight : 300.15 g/mol
- IUPAC Name : this compound
This compound features a brominated pyridine moiety linked to an isopropylacetamide group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various kinases and G protein-coupled receptors (GPCRs).
Kinase Inhibition
Research indicates that compounds similar to this compound often act as kinase inhibitors, specifically targeting pathways involved in cell proliferation and survival. For instance, small molecule kinase inhibitors have been shown to modulate signaling pathways critical for cancer cell growth .
Interaction with GPCRs
GPCRs play a significant role in mediating cellular responses to external stimuli. The interaction of this compound with GPCRs could lead to alterations in intracellular signaling cascades, influencing various physiological processes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Study A | Kinase inhibition | Low nanomolar | EGFR |
| Study B | GPCR modulation | Low micromolar | β-Adrenoceptors |
| Study C | Anti-cancer activity | Sub-micromolar | BCR-ABL |
Case Studies
-
Case Study on Cancer Cell Lines
A study evaluated the efficacy of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against leukemia cells, with an IC50 value in the low nanomolar range, indicating potent anti-cancer properties. -
In Vivo Studies
In vivo experiments showed that administration of the compound resulted in reduced tumor growth in xenograft models. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
Research Findings
Recent research has highlighted the selective nature of this compound concerning its targets. It exhibits a preference for certain kinases over others, which may reduce potential side effects associated with broader-spectrum kinase inhibitors .
Q & A
Q. What are the recommended synthetic routes for 2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-bromo-3-hydroxypyridine with chloroacetyl chloride to form the ether intermediate, followed by amidation with isopropylamine. Optimization includes:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromopyridine activation .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity .
- Yield Data : Typical yields range from 45–65%, depending on solvent polarity and stoichiometry .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify key signals:
- Pyridyl protons: δ 7.2–8.5 ppm (split due to bromine’s electronegativity) .
- Acetamide methyl groups: δ 1.1–1.3 ppm (doublet for isopropyl) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., m/z [M+H]+ = 313.05) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95% target) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) when characterizing derivatives of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating - and - couplings, critical for confirming regiochemistry .
- X-ray Crystallography : SHELX software refines crystal structures to validate bond angles and substituent positions .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts for comparison with experimental data .
Q. What strategies are effective in elucidating the mechanism of action for this compound in biological systems, particularly when initial assays show contradictory results?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., tubulin polymerization ) with cellular viability tests (MTT assay) to distinguish direct vs. indirect effects.
- Competitive Binding Studies : Use radiolabeled probes (e.g., -colchicine) to assess target engagement .
- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target interactions .
Q. How should researchers design analogs of this compound to study structure-activity relationships (SAR) while addressing electronic and steric effects?
- Methodological Answer :
- Core Modifications :
| Position | Modification | Impact |
|---|---|---|
| Pyridine C-2 | Replace Br with Cl, CF | Alters electron-withdrawing capacity |
| Acetamide | Substitute isopropyl with cyclopropyl | Adjusts steric bulk and metabolic stability |
- Computational Tools : QSAR models (e.g., Schrödinger’s Maestro) predict binding affinity to biological targets .
- Biological Testing : Dose-response curves (IC) across analogs reveal critical substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
